molecular formula C20H19FN2O2 B2793172 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluorobenzamide CAS No. 898439-19-5

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluorobenzamide

Cat. No. B2793172
CAS RN: 898439-19-5
M. Wt: 338.382
InChI Key: YQQLDBCXLKDXTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluorobenzamide, also known as CPQ, is a small molecule inhibitor that has been widely used in scientific research. CPQ is a potent and selective inhibitor of protein kinase CK2, which is a highly conserved and ubiquitous serine/threonine kinase that plays a critical role in various biological processes, including cell proliferation, differentiation, apoptosis, and DNA repair.

Mechanism of Action

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluorobenzamide is a competitive inhibitor of CK2, which binds to the ATP-binding site of the kinase domain. CK2 is a constitutively active kinase, which means that it does not require activation by phosphorylation or other mechanisms. Therefore, the inhibition of CK2 activity by this compound leads to a rapid and reversible decrease in the phosphorylation of its substrates. The specific effects of this compound on cellular processes depend on the specific substrates that are affected by CK2 inhibition.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound depend on the specific cellular processes that are affected by CK2 inhibition. Some of the reported effects of this compound include:
1. Cell cycle arrest: CK2 is known to play a critical role in cell cycle progression, and the inhibition of CK2 activity by this compound can lead to cell cycle arrest at various stages, depending on the cell type and context.
2. Apoptosis: CK2 has been shown to play a role in the regulation of apoptosis, and the inhibition of CK2 activity by this compound can induce apoptosis in various cell types.
3. DNA repair: CK2 has been implicated in the regulation of DNA repair pathways, and the inhibition of CK2 activity by this compound can affect the DNA damage response.

Advantages and Limitations for Lab Experiments

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluorobenzamide has several advantages as a tool for studying CK2 function in cellular processes. Some of the advantages include:
1. Potency and selectivity: this compound is a potent and selective inhibitor of CK2, which allows for the specific targeting of CK2 activity in cells.
2. Reversibility: this compound is a reversible inhibitor of CK2, which allows for the rapid and reversible modulation of CK2 activity in cells.
3. Availability: this compound is commercially available from various suppliers, which allows for easy access to the inhibitor for scientific research.
However, there are also some limitations to the use of this compound in lab experiments. Some of the limitations include:
1. Off-target effects: Although this compound is a selective inhibitor of CK2, it may also affect other kinases or cellular processes, leading to off-target effects.
2. Toxicity: this compound may be toxic to cells at high concentrations, which can limit its use in certain experiments.
3. Variability: The effects of this compound on cellular processes may vary depending on the specific cell type and context, which can make the interpretation of results more challenging.

Future Directions

For the use of N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluorobenzamide in scientific research include the development of new CK2 inhibitors, the identification of new CK2 substrates, and the development of this compound-based therapeutics.

Synthesis Methods

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluorobenzamide can be synthesized using a multi-step synthetic route, as reported by Sarno et al. (2001). The synthesis involves the reaction of 3-fluorobenzoyl chloride with 7-amino-1-cyclopropanecarbonyl-3,4-dihydro-2H-quinoline in the presence of a base, followed by the protection of the amino group with a Boc group. The Boc-protected intermediate is then subjected to a Suzuki coupling reaction with 3-fluorobenzeneboronic acid, followed by the deprotection of the Boc group to yield the final product, this compound.

Scientific Research Applications

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluorobenzamide has been extensively used in scientific research as a tool for studying the role of CK2 in various biological processes. CK2 is known to phosphorylate a wide range of substrates, including transcription factors, signaling molecules, and structural proteins. Therefore, the inhibition of CK2 activity by this compound can lead to a wide range of cellular effects, depending on the specific substrates that are affected. Some of the scientific research applications of this compound include:
1. Cancer research: CK2 has been implicated in the development and progression of various types of cancer, including breast cancer, prostate cancer, and leukemia. Therefore, this compound has been used as a potential anti-cancer agent, either alone or in combination with other drugs.
2. Neurodegenerative diseases: CK2 has been shown to play a role in the pathogenesis of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Therefore, this compound has been used as a tool for studying the molecular mechanisms underlying these diseases.
3. Infectious diseases: CK2 has been shown to be involved in the replication of various viruses, including HIV, hepatitis C virus, and papillomavirus. Therefore, this compound has been used as a potential antiviral agent.

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c21-16-5-1-3-15(11-16)19(24)22-17-9-8-13-4-2-10-23(18(13)12-17)20(25)14-6-7-14/h1,3,5,8-9,11-12,14H,2,4,6-7,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQLDBCXLKDXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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